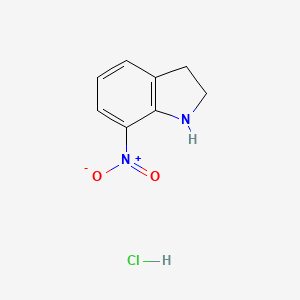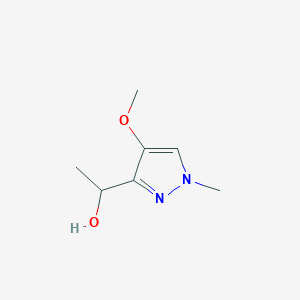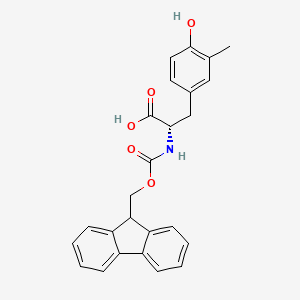![molecular formula C6H12ClNO B6300682 (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride CAS No. 2306249-59-0](/img/structure/B6300682.png)
(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” belongs to a class of organic compounds known as bicyclic compounds. These are compounds containing two fused ring structures .
Chemical Reactions Analysis
The chemical reactions of a compound are determined by its functional groups. In the case of bicyclic compounds, reactions can occur at the bridgehead or at other functional groups present on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility, and optical activity. For example, a similar compound, “(1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride”, has a molecular weight of 135.59 .Scientific Research Applications
Organic Synthesis
These compounds are often used in organic synthesis . They can act as key synthetic intermediates in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .
Catalysts in Organic Reactions
The organic reactions catalyzed by these compounds are environmentally friendly and the catalyst can be recycled in some cases . Most of the reactions start conveniently from available substrate and proceed under mild conditions .
Drug Discovery
These nitrogen-containing heterocycles have significant potential in the field of drug discovery . Their unique structure and properties make them valuable in the development of new pharmaceuticals .
Environmentally Friendly Reagents
These compounds have garnered a lot of interest for numerous organic transformations since they are low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalysts with a high degree of selectivity .
Biomass Valorization
Some research focuses on the valorization of biomass-derived compounds through transformations involving these compounds .
Development of New Synthetic Methodologies
These compounds are also used in the development of new synthetic methodologies, including flow chemistry .
Safety and Hazards
The safety and hazards of a compound are determined by its physical and chemical properties, as well as its potential effects on human health and the environment. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) is classified as a flammable solid, harmful if swallowed, causes skin irritation, and causes serious eye damage .
Mechanism of Action
Target of Action
The primary target of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride, also known as DABCO, is a variety of organic transformations . It functions as a nucleophile as well as a base, and it is used in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .
Mode of Action
DABCO interacts with its targets through a variety of processes. It catalyzes the protection and deprotection of functional groups and the formation of carbon–carbon bonds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Its application in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .
Biochemical Pathways
The biochemical pathways affected by DABCO are numerous, given its wide range of applications in organic synthesis . It plays a key role in the synthesis of carbocyclic and heterocyclic compounds, and it is involved in various reactions such as cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement .
Result of Action
The molecular and cellular effects of DABCO’s action are diverse, given its wide range of applications in organic synthesis . For example, it has been shown to catalyze [4+2] annulations of Morita–Baylis–Hillman carbonates with isocyanates, providing functionalized 3,4-dihydroquinazolinones .
Action Environment
The action of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride can be influenced by environmental factors. For instance, a supramolecular crystal of this compound exhibits extremely strong negative thermal expansion and one-dimensional relaxor ferroelectricity . This suggests that temperature and other environmental conditions could potentially influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMFWUHQBIUOT-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC1CN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CO[C@@H]1CN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)




![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)